Ihb cpd
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Overview
Description
Isohomohalichondrin B is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumoral activity. This compound inhibits GTP binding to tubulin, preventing microtubule assembly, which is crucial for cell division .
Preparation Methods
Isohomohalichondrin B is primarily extracted from marine sponges. due to the low concentration of the compound in the sponge, large-scale production through direct extraction is not feasible . Alternative methods include:
Chemical Synthesis: This involves complex multi-step synthetic routes.
Semi-Synthesis: This method combines natural extraction with chemical modifications to enhance yield and purity.
Cell Culture: Culturing sponge cells in controlled environments to produce the compound.
Chemical Reactions Analysis
Isohomohalichondrin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Isohomohalichondrin B has a wide range of scientific research applications:
Mechanism of Action
Isohomohalichondrin B exerts its effects by inhibiting GTP binding to tubulin, preventing microtubule assembly. This leads to cell cycle perturbations, mitotic block, and apoptosis in cancer cells . The compound primarily targets the microtubule network, disrupting cell division and leading to cell death .
Comparison with Similar Compounds
Isohomohalichondrin B is similar to other polyether macrolides such as halichondrin B and homohalichondrin B. it is unique in its specific inhibition of GTP binding to tubulin and its potent anti-tumoral activity . Other similar compounds include:
Halichondrin B: Another polyether macrolide with similar anti-tumoral activity.
Homohalichondrin B: A related compound with comparable biological activity.
Ecteinascidin 743: A marine-derived compound that disorganizes the microtubule network but does not directly interact with tubulin.
Isohomohalichondrin B stands out due to its unique mechanism of action and its potential as a lead compound for developing new anti-cancer therapies.
Properties
CAS No. |
157078-48-3 |
---|---|
Molecular Formula |
C61H86O19 |
Molecular Weight |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3 |
InChI Key |
WVWWZNXKZNACRW-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
IHB cpd isohomohalichondrin B |
Origin of Product |
United States |
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